molecular formula C9H11NO B3059305 5,6,7,8-Tetrahydroisoquinolin-5-ol CAS No. 97112-03-3

5,6,7,8-Tetrahydroisoquinolin-5-ol

Cat. No.: B3059305
CAS No.: 97112-03-3
M. Wt: 149.19 g/mol
InChI Key: FZUMQCKAVKSWLQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-5-ol is a heterocyclic compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which gives trans-decahydroquinolines . Another method involves the reaction of 5,6,7,8-tetrahydroisoquinoline-2-oxide with acetic anhydride at 120°C for 6 hours, followed by the addition of a 10% aqueous solution of hydrochloric acid and heating at 100°C for 2 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 149.19 g/mol . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Green Chemistry and Compound Synthesis

5,6,7,8-Tetrahydroisoquinolin-5-ol derivatives are used in green chemistry for constructing multi-functionalized benzenes. A notable study by Damera and Pagadala (2023) highlights an eco-friendly approach to synthesize derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) and 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile (THIDC). This method uses mortar and pestle grinding, offering an environmentally benign technique for introducing bioactive molecules (Damera & Pagadala, 2023).

Reaction Mechanisms and New Compounds

Another application is in the study of reaction mechanisms. Sirakanyan et al. (2015) investigated the reaction of certain 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases, leading to the discovery of novel compounds like 1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxamides and 3-amino-4-cyano-5,6,7,8-tetrahydroisoquinolines. This study highlights a Smiles-type rearrangement, contributing to the synthesis of biologically interesting compounds (Sirakanyan et al., 2015).

Enantiomerically Pure Derivatives

Uenishi and Hamada (2002) reported on the synthesis of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines, demonstrating the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol. This study is significant for producing enantiomerically pure compounds with potential applications in pharmaceuticals and chemical synthesis (Uenishi & Hamada, 2002).

Anticancer and Antioxidant Properties

Sayed et al. (2022) explored the anticancer and antioxidant properties of some new 5,6,7,8-tetrahydroisoquinolines bearing nitrophenyl groups. Their work highlights the potential of these compounds as therapeutic agents, with several showing moderate to strong activity against specific cancer cell lines and high antioxidant activity (Sayed et al., 2022).

Catalytic Hydrogenation

A study by Skupinska et al. (2002) describes a method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation. This process is relevant in the production of various derivatives with potential pharmacological applications (Skupinska et al., 2002).

Anti-Corrosion Applications

Douche et al. (2020) researched the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including 5,6,7,8-tetrahydroisoquinolines, in protecting mild steel in acidic environments. This study emphasizes the industrial application of these compounds in corrosion prevention (Douche et al., 2020).

OLED Performances

Huo et al. (2015) investigated the use of 8-hydroxyquinoline derivatives, including 5,6,7,8-tetrahydroisoquinolines, in organic light-emitting diodes (OLEDs). Their study demonstrates the potential of these compounds in improving the performance and efficiency of OLED technology (Huo et al., 2015).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Mechanism of Action

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,9,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUMQCKAVKSWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445952
Record name 5,6,7,8-tetrahydroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97112-03-3
Record name 5,6,7,8-tetrahydroisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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